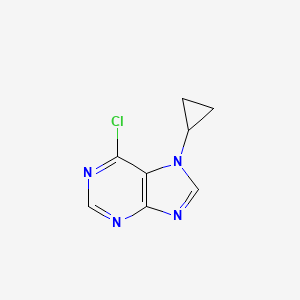
6-Chloro-7-cyclopropyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-cyclopropyl-7H-purine is a chemical compound with the molecular formula C8H7ClN4 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-cyclopropyl-7H-purine typically involves the reaction of 6-chloropurine with cyclopropylzinc chloride. This cross-coupling reaction is facilitated by a palladium catalyst under inert conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
6-Chloro-7-cyclopropyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Cyclopropanation: The cyclopropyl group can be modified through reactions with diazo compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Cyclopropanation: Ethyl diazoacetate in the presence of a copper catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-amino-7-cyclopropyl-7H-purine or 6-thio-7-cyclopropyl-7H-purine.
Cyclopropanation: Formation of 6-(ethoxycarbonyl)cyclopropylpurine derivatives.
Oxidation: Formation of purine oxides.
Reduction: Formation of purine amines.
科学的研究の応用
6-Chloro-7-cyclopropyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its antitumor and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-7-cyclopropyl-7H-purine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects such as antitumor activity .
類似化合物との比較
Similar Compounds
6-Chloropurine: A closely related compound with similar chemical properties but lacking the cyclopropyl group.
6-Chloro-9H-purine: Another derivative with different substitution patterns.
6-Chloro-8-methyl-9H-purine: A methylated analog with distinct biological activity.
Uniqueness
6-Chloro-7-cyclopropyl-7H-purine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
1708288-66-7 |
|---|---|
分子式 |
C8H7ClN4 |
分子量 |
194.62 g/mol |
IUPAC名 |
6-chloro-7-cyclopropylpurine |
InChI |
InChI=1S/C8H7ClN4/c9-7-6-8(11-3-10-7)12-4-13(6)5-1-2-5/h3-5H,1-2H2 |
InChIキー |
IEUDGSZEZMYSLK-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=NC3=C2C(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


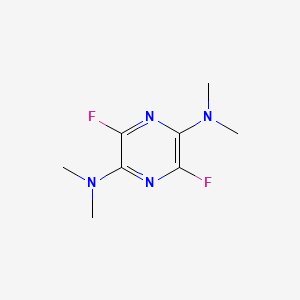




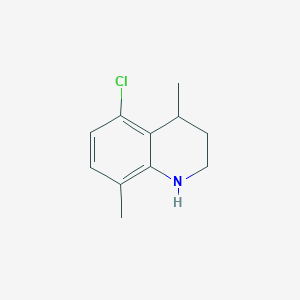
![1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline](/img/structure/B11901089.png)

![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)
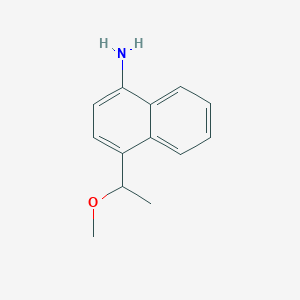

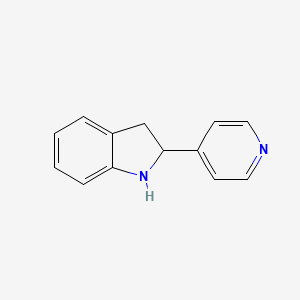
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11901114.png)
![2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11901120.png)
